The Dual Bromodomain Inhibitor BAY-299: A Technical Guide to its Mechanism of Action
The Dual Bromodomain Inhibitor BAY-299: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
BAY-299 is a potent and selective chemical probe that dually inhibits the bromodomain of Bromodomain and PHD finger-containing protein 2 (BRPF2), also known as BRD1, and the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1) and its paralog TAF1L.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of BAY-299, including its biochemical and cellular activities, downstream signaling effects, and detailed experimental protocols.
Core Mechanism: Inhibition of Epigenetic Readers
BAY-299 functions by targeting epigenetic "reader" domains, specifically the bromodomains of BRPF2 and TAF1.[1][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription.[1] By competitively binding to the acetyl-lysine binding pocket of these bromodomains, BAY-299 disrupts their interaction with acetylated proteins, leading to a modulation of gene expression.
BRPF2 is a scaffold protein that is a key component of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complexes. These complexes are involved in chromatin remodeling and have essential roles in development and the maintenance of hematopoietic stem cells.[5] TAF1 is the largest subunit of the general transcription factor TFIID, a critical complex for the initiation of transcription. TAF1 itself possesses intrinsic HAT and kinase activities and its bromodomains are thought to be important for promoter recognition and transcription regulation.[5]
The dual inhibition of BRPF2 and TAF1 by BAY-299 therefore represents a powerful tool to investigate the roles of these proteins in health and disease.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-299, demonstrating its potency, selectivity, and cellular activity.
Table 1: In Vitro Biochemical Potency of BAY-299
| Target | Assay Type | IC50 (nM) | Reference |
| BRPF2 BD | TR-FRET | 67 | [1][2][3][6] |
| TAF1 BD2 | TR-FRET | 8 | [1][2][3][6] |
| TAF1L BD2 | TR-FRET | 106 | [1][2][3][6] |
| BRPF2 BD | AlphaScreen | 97 | [6] |
| BRD1 (BRPF2) | BROMOscan® | 6 | [5] |
| TAF1 BD2 | BROMOscan® | 13 | [5] |
Table 2: In Vitro Selectivity of BAY-299
| Bromodomain | Assay Type | IC50 (nM) | Selectivity vs. BRPF2 (TR-FRET) | Reference |
| BRPF1 BD | TR-FRET | >3,100 | >47-fold | [6] |
| BRPF3 BD | TR-FRET | >5,600 | >83-fold | [6] |
| BRD4 BD1 | TR-FRET | >20,000 | >300-fold | [2] |
| BRD9 | Not Specified | Not Specified | >30-fold | [5] |
| ATAD2 | Not Specified | Not Specified | >30-fold | [5] |
Table 3: Cellular Activity of BAY-299
| Assay | Target Interaction | Cell Line | IC50 (nM) | Reference |
| NanoBRET | BRPF2 BD - Histone H4 | HEK293T | 575 | [6] |
| NanoBRET | BRPF2 BD - Histone H3.3 | HEK293T | 825 | [6] |
| NanoBRET | TAF1 BD2 - Histone H4 | HEK293T | 970 | [6] |
| NanoBRET | TAF1 BD2 - Histone H3.3 | HEK293T | 1400 | [6] |
Table 4: Anti-proliferative Activity of BAY-299 (GI50, nM)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1060 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 2630 | [6] |
| 769-P | Renal Cancer | 3210 | [6] |
| Jurkat | T-cell Leukemia | 3900 | [6] |
| NCI-H526 | Small Cell Lung Cancer | 6860 | [6] |
| CHL-1 | Melanoma | 7400 | [6] |
| 5637 | Bladder Cancer | 7980 | [6] |
Table 5: In Vivo Pharmacokinetic Properties of BAY-299 in Rats
| Parameter | Value | Reference |
| Blood Clearance | Low (~17% of hepatic blood flow) | [6] |
| Volume of Distribution (steady-state) | High | [6] |
| Terminal Half-life (t1/2) | ~10 hours | [6] |
| Bioavailability (F) | 73% | [6] |
Signaling Pathways and Downstream Effects
The inhibition of BRPF2 and TAF1 by BAY-299 triggers distinct downstream signaling cascades in different cancer contexts.
Apoptosis and Cell Cycle Arrest in Acute Myeloid Leukemia (AML)
In AML cells, BAY-299 treatment leads to a significant inhibition of cell growth, induction of cell death, and cell differentiation.[7] Mechanistic studies have revealed that BAY-299 induces apoptosis through the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) signaling.[7] This leads to the cleavage of caspase-9 and caspase-3, and subsequently, the cleavage of Poly (ADP-ribose) polymerase (PARP).[7] Furthermore, BAY-299 treatment upregulates the expression of the cell cycle inhibitors CDKN1A (p21) and CDKN2B (p15), leading to cell cycle arrest.[7]
Interferon Response in Triple-Negative Breast Cancer (TNBC)
In a subset of Triple-Negative Breast Cancer (TNBC) cells, inhibition of TAF1 by BAY-299 induces an anti-viral mimicry effect. This is characterized by the expression of endogenous retroviruses (ERVs) and the formation of double-stranded RNA (dsRNA). The presence of dsRNA in the cytoplasm is sensed by cellular machinery, leading to the activation of an interferon response, which can suppress cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of BAY-299.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for Biochemical Potency
This assay was utilized to determine the in vitro inhibitory activity of BAY-299 against various bromodomains.
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Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-d2 as the acceptor. When the bromodomain and histone peptide interact, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
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Reagents:
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GST-tagged bromodomain protein (BRPF2, TAF1 BD2, etc.)
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Biotinylated histone H4 acetylated lysine 8 peptide (Biotin-SGRGKGGKGLGKGGAKRHRKVL-K(ac)-S)
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LanthaScreen™ Eu-W1024 labeled anti-GST antibody (Invitrogen)
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Streptavidin-d2 (Cisbio)
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Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
-
Protocol:
-
Prepare a serial dilution of BAY-299 in DMSO.
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In a 384-well low-volume black plate, add 2 µL of the compound dilution.
-
Add 4 µL of a mix containing the GST-tagged bromodomain and the biotinylated histone peptide in assay buffer.
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Add 4 µL of a mix containing the Eu-anti-GST antibody and Streptavidin-d2 in assay buffer.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (d2).
-
Calculate the ratio of the 665 nm to 620 nm signals and plot against the compound concentration to determine the IC50 value.
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NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Assay
This assay was used to confirm the engagement of BAY-299 with its targets in a cellular context.
-
Principle: The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain protein expressed in live cells. Inhibition of the tracer binding by a compound results in a decrease in the BRET signal.
-
Reagents:
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HEK293T cells
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Plasmid encoding the NanoLuc®-bromodomain fusion protein (e.g., Nluc-BRPF2)
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NanoBRET™ Tracer
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Opti-MEM® I Reduced Serum Medium
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NanoBRET™ Nano-Glo® Substrate
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-
Protocol:
-
Transfect HEK293T cells with the NanoLuc®-bromodomain fusion plasmid.
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24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
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In a white 96-well plate, add cells and the NanoBRET™ Tracer.
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Add serial dilutions of BAY-299.
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Incubate for 2 hours at 37°C in a CO2 incubator.
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Add the NanoBRET™ Nano-Glo® Substrate.
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Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission.
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Calculate the BRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC50 value.
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Cell Viability (CCK-8) Assay
This assay was used to determine the anti-proliferative effects of BAY-299 on cancer cell lines.
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Principle: The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
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Reagents:
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AML cell lines (e.g., MV4-11, NB4)
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RPMI-1640 medium with 10% FBS
-
BAY-299
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CCK-8 reagent
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
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Treat the cells with various concentrations of BAY-299 for the desired time (e.g., 48, 72, 96 hours).
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Add 10 µL of CCK-8 solution to each well.
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Incubate the plate for 2-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
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Western Blot Analysis for Apoptosis Markers
This technique was used to detect the cleavage of key apoptotic proteins in AML cells following BAY-299 treatment.
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Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
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Protocol:
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Treat AML cells with BAY-299 for the indicated time.
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Lyse the cells and quantify the protein concentration.
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Conclusion
BAY-299 is a well-characterized, potent, and selective dual inhibitor of the BRPF2 and TAF1 bromodomains. Its mechanism of action involves the disruption of epigenetic reader functions, leading to downstream effects on gene transcription that result in apoptosis and cell cycle arrest in AML, and an interferon response in TNBC. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers utilizing BAY-299 to further explore the biology of BRPF2 and TAF1 and their potential as therapeutic targets in oncology and other diseases.
References
- 1. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains | Semantic Scholar [semanticscholar.org]
- 5. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
